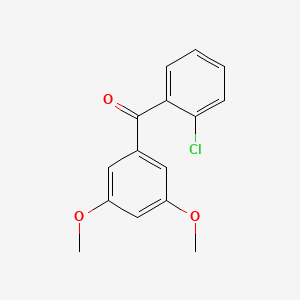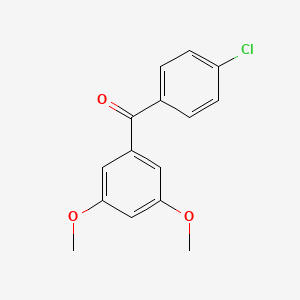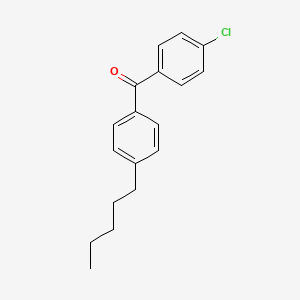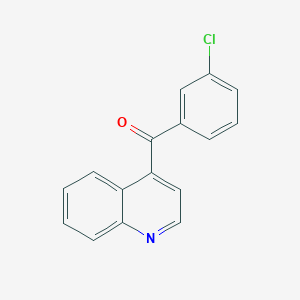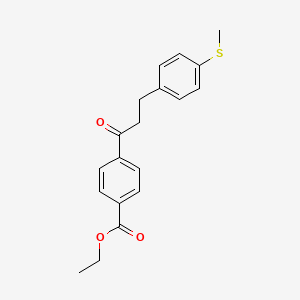
4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as benzaldehyde and acetophenone derivatives. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved in a 60% overall yield from benzaldehyde, indicating a moderately efficient synthetic route . Similarly, chalcones derived from thiophene-3-carbaldehyde are synthesized using an absolute ethanol solution containing potassium hydroxide, showcasing the use of basic conditions in the synthesis of thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by X-ray diffraction, revealing details such as non-planarity and dihedral angles between rings. For example, the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate shows a dihedral angle of 73.4(5)° between the thiophene and 1,2,4-triazole rings . This suggests that similar compounds like "4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone" may also exhibit non-planarity in their structure.
Chemical Reactions Analysis
The chemical behavior of thiophene derivatives under various conditions can be complex. For instance, photochemical and acid-catalyzed rearrangements of a related compound result in a variety of products, indicating that such compounds can undergo significant structural changes upon exposure to light or acidic conditions . This implies that "4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone" might also participate in similar reactions, leading to diverse products.
Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a range of physical and chemical properties. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds, which can influence the compound's solubility and melting point . The thermal stability of related polymers, such as poly(arylene ether-thioether ketone) random copolymers, is high, and the introduction of co-units in the chain slightly affects this stability . The presence of substituents can also affect the crystallinity and melting temperature of these compounds . These findings suggest that "4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone" may also display unique thermal and solubility properties depending on its molecular structure and substituents.
Applications De Recherche Scientifique
Selectivity Engineering in Synthesis
The synthesis of 4-benzyloxy propiophenone, an important active pharmaceutical intermediate, has been improved through liquid–liquid–liquid phase-transfer catalysis, offering a more environmentally friendly and selective approach. This method allows the catalyst to be easily separated and reused, thus contributing to the principles of green chemistry by minimizing waste. The study investigates the effects of various parameters on the reaction rate, proposing a mechanistic model to explain the observations (G. Yadav & P. R. Sowbna, 2012).
Novel Polythiophenes for Material Science
Research into novel copolymers of thiophenes bearing oligo(ethylene glycol) segments and azobenzene units has led to the synthesis of materials with promising thermal, optical, and electrochemical properties. These copolymers show potential for applications in material science, benefiting from their solvatochromic behavior and the regio-regular structure of the polymer chains, which influence their thermal stability and glass transition temperatures (F. Tapia et al., 2010).
Furoxans as Nitric Oxide Donors
The compound 4-Phenyl-3-furoxancarbonitrile has been studied for its ability to release nitric oxide in the presence of thiol cofactors, showing potential for medical applications due to its vasodilatory activity and ability to inhibit platelet aggregation. This research contributes to understanding the mechanisms behind nitric oxide donation by organic compounds and their potential therapeutic benefits (C. Medana et al., 1994).
Synthesis and Binding of Tropane Ring Analogues
The study on the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor, highlights the potential of these compounds for antidepressant therapy. The research provides insights into the structural features that influence the affinity and selectivity towards serotonin transporters, offering a pathway for the development of new therapeutic agents (K. Keverline-Frantz et al., 1998).
Propriétés
IUPAC Name |
ethyl 4-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-9-7-15(8-10-16)18(20)13-6-14-4-11-17(23-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYLMPRLYOMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644369 | |
| Record name | Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898780-97-7 | |
| Record name | Ethyl 4-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






